Triethoxy-2-thienylsilane

Catalog No.
S1519015
CAS No.
17984-89-3
M.F
C10H18O3SSi
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy-2-thienylsilane

CAS Number

17984-89-3

Product Name

Triethoxy-2-thienylsilane

IUPAC Name

triethoxy(thiophen-2-yl)silane

Molecular Formula

C10H18O3SSi

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3

InChI Key

ZRQAIBMAFLMIND-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=CS1)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=CS1)(OCC)OCC

The exact mass of the compound Triethoxy-2-thienylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethoxy-2-thienylsilane (CAS 17984-89-3) is a bifunctional organosilane coupling agent featuring a hydrolyzable triethoxysilyl group and a polymerizable, electron-rich 2-thiophene ring. In industrial and advanced laboratory procurement, it is primarily sourced as an interfacial modifier, self-assembled monolayer (SAM) precursor, and adhesion promoter. The triethoxy leaving groups ensure controlled, ethanol-releasing hydrolysis, making it bench-safe and compatible with acid-sensitive substrates, unlike highly reactive trichlorosilane analogs [1]. The 2-thienyl moiety provides polarizable sulfur heteroatoms for tunable wettability and serves as a direct nucleation site for the electropolymerization or chemical grafting of conducting polymers, such as poly(3-hexylthiophene) (P3HT), onto inorganic oxides and metals [2].

Substituting Triethoxy-2-thienylsilane with standard alkylsilanes (e.g., dodecyltriethoxysilane) eliminates the conjugated π-system and sulfur heteroatom, resulting in fully oil-wet surfaces rather than tunable intermediate wettability, and completely abolishing the ability to nucleate conducting polymers[1]. Attempting to substitute with halide analogs, such as 2-(trichlorosilyl)thiophene, introduces severe processability issues; trichlorosilanes release corrosive hydrogen chloride (HCl) upon hydrolysis, which etches delicate metal oxide substrates (like ZnO) and causes uncontrolled oligomerization in ambient moisture [2]. Furthermore, utilizing physical polymer blends instead of covalent silane anchoring fails to bridge the organic-inorganic interface, leading to high interfacial electrical resistance, poor charge transfer, and rapid delamination of protective coatings [3].

Tuning Intermediate Wettability and Oil-Water Contact Angles

For microfluidic and specialized coating applications, standard alkylsilanes create strictly oil-wet surfaces. Data shows that silica modified with Triethoxy-2-thienylsilane achieves an intermediate oil-water contact angle of ~95°, compared to >120° for dodecyltriethoxysilane-modified baselines[1]. This intermediate state is driven by the polarizable sulfur heteroatoms and aromatic structure of the thiophene ring, which interact more strongly with dipolar water than standard alkyl chains [1].

Evidence DimensionOil-water contact angle (using hexadecane)
Target Compound Data~95° (Intermediate wet)
Comparator Or BaselineDodecyltriethoxysilane (>120°, fully oil-wet)
Quantified Difference>25° reduction in contact angle, shifting the surface from oil-wet to intermediate-wet
ConditionsSilanized silica surfaces, measured with hexadecane and water

Enables procurement for microfluidic and separation systems that require precise, intermediate interfacial tensions where standard hydrophobic silanes fail.

Lowering Electropolymerization Onset Potential on Metal Oxides

When grafting conducting polymers onto inorganic substrates, high onset potentials can degrade the monomer and the underlying electrode. Applying a Triethoxy-2-thienylsilane SAM to ZnO nanowires drastically decreases the polymerization onset potential for 3-hexylthiophene compared to bare ZnO [1]. The covalently bound thienyl rings act as highly favorable nucleation sites, reducing the surface electrical potential required for nucleation and resulting in significantly stronger UV-Vis absorption of the deposited P3HT film [1].

Evidence DimensionElectropolymerization onset potential and nucleation efficiency
Target Compound DataThienylsilane-modified ZnO (lowered onset potential, high P3HT yield)
Comparator Or BaselineBare ZnO nanowires (high onset potential, poor nucleation)
Quantified DifferenceSignificant reduction in required anodic voltage for polymerization onset
ConditionsPotentiodynamic cyclic voltammetry of 3-hexylthiophene on ITO/ZnO substrates

Justifies the cost of silanization by preventing monomer over-oxidation and ensuring dense, high-quality conducting polymer growth for hybrid solar cells.

Covalent Adhesion for Sustained Coating Impedance

Polymeric coatings on steel often fail due to delamination under harsh environmental exposure. Utilizing Triethoxy-2-thienylsilane as a pretreatment before the electropolymerization of polythiophene and application of a fluoropolymer topcoat ensures a strong chemical bond to the substrate [1]. Spectroscopic and electrochemical impedance spectroscopy (EIS) analyses confirm that the silanized steel maintains sustained high impedance and stable hydrophobicity under harsh conditions, whereas non-silanized controls suffer from rapid water/ion penetration and coating failure [1].

Evidence DimensionElectrochemical impedance and coating adhesion stability
Target Compound DataSilane-pretreated steel (sustained high impedance, no delamination)
Comparator Or BaselineNon-silanized steel (rapid impedance drop, coating failure)
Quantified DifferenceOrders of magnitude higher sustained impedance over extended exposure
ConditionsPolythiophene/fluoropolymer coated stainless steel in corrosive aqueous environments

Essential for industrial buyers formulating long-life protective coatings, as the specific silane linker prevents catastrophic delamination.

Enabling Direct Charge Transfer in Hybrid Composites

In hybrid organic-inorganic composites, physical mixing of components limits electronic interaction. When Triethoxy-2-thienylsilane is used to replace insulating capping agents and covalently link in situ polymerized P3HT to TiO2 nanorods, the system exhibits significant photoluminescence (PL) quenching [1]. This quenching is a direct indicator of efficient charge transfer from the conducting polymer to the inorganic semiconductor, a mechanism that is largely absent in physically mixed P3HT/TiO2 baselines [1].

Evidence DimensionPhotoluminescence (PL) quenching efficiency
Target Compound DataCovalently linked P3HT-Si-TiO2 (strong PL quenching)
Comparator Or BaselinePhysically mixed P3HT/TiO2 (weak/no PL quenching)
Quantified DifferenceSubstantial increase in charge transfer efficiency across the organic-inorganic interface
ConditionsP3HT and TiO2 nanorod composites under controlled photoexcitation

Proves the compound's necessity in optoelectronic and photocatalytic material procurement, where interfacial charge recombination must be minimized.

Interfacial Engineering in Hybrid Organic Photovoltaics (OPVs)

Triethoxy-2-thienylsilane is the right choice for forming self-assembled monolayers on metal oxide (ZnO, TiO2) electrodes to template the growth of polythiophenes (e.g., P3HT). The silane lowers the electropolymerization onset potential and reduces interfacial resistance, directly improving charge mobility and device efficiency[1].

Adhesion Promotion for Anti-Corrosive Polythiophene Coatings

In industrial coating formulations, this compound serves as a critical covalent adhesion promoter between steel or metal substrates and fluoropolymer-modified polythiophene topcoats, ensuring long-term impedance stability and preventing delamination in corrosive environments [2].

Surface Modification for Intermediate Wettability Microfluidics

Where standard alkyl silanes create overly oleophilic surfaces, Triethoxy-2-thienylsilane is procured to modify silica or glass channels to achieve specific intermediate oil-water contact angles (~95°). This is driven by the polarizable thiophene ring, optimizing fluid dynamics in specialized separation systems [3].

Covalent Linkers for Advanced Photocatalytic Composites

For the synthesis of hybrid photocatalysts, this compound is utilized to replace insulating capping agents on inorganic nanorods, covalently linking them to conducting polymers. This direct linkage enables efficient photoluminescence quenching and maximizes interfacial charge transfer [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethoxy-2-thienylsilane

Dates

Last modified: 08-15-2023

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